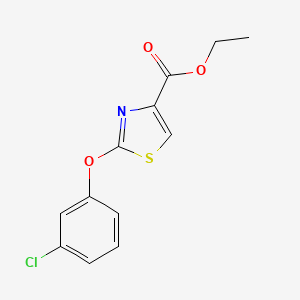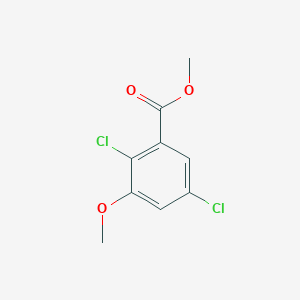
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95%
Übersicht
Beschreibung
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester, also known as CPTEE, is a synthetic compound used in various scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 223.7 g/mol. CPTEE is typically used as a reagent in organic synthesis, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. For example, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been studied for its potential to inhibit the growth of human cancer cells in vitro and in vivo. Additionally, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been studied for its potential to reduce inflammation and oxidative stress in animal models.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% is not fully understood. However, it is believed that 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% works by inhibiting the activity of enzymes involved in inflammation, oxidative stress, and cancer cell growth. Specifically, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of nuclear factor-kappa B (NF-κB), an enzyme involved in the growth of cancer cells.
Biochemical and Physiological Effects
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. In animal models, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been shown to reduce inflammation and oxidative stress. Additionally, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has been shown to reduce the growth of human cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to prepare and use in experiments. Additionally, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% also has several limitations for lab experiments. It is a synthetic compound, which makes it difficult to obtain in large quantities. Additionally, the mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% is not fully understood, which makes it difficult to determine the optimal dosage and timing for experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95%. First, further research is needed to better understand the mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% and to determine the optimal dosage and timing for experiments. Second, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% could be studied for its potential therapeutic applications in humans. Additionally, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% could be studied for its potential to reduce inflammation and oxidative stress in other animal models. Finally, 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95% could be studied for its potential to reduce the growth of other types of cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-16-11(15)10-7-18-12(14-10)17-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATIOKHMRGKQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)








